molecular formula C15H22ClN B1448201 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride CAS No. 1432679-84-9

4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride

Cat. No. B1448201
M. Wt: 251.79 g/mol
InChI Key: AONYNFNWAPPIHR-UHFFFAOYSA-N
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Description

“4’,4’-dimethyl-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-2-ylmethanamine hydrochloride” is a chemical compound with the CAS Number: 1432679-84-9 . It has a molecular weight of 251.8 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N.ClH/c1-14(2)7-8-15(9-11(15)10-16)13-6-4-3-5-12(13)14;/h3-6,11H,7-10,16H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.8 . It’s a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.

Scientific Research Applications

Synthesis and Rearrangement Reactions

Research by Bayrak et al. (2018) delves into the synthesis and rearrangement reactions of spiro[cyclopropane-1,1'-naphthalene] derivatives. They explored the reactions of benzyne with ester derivatives of spiro[2.4]hepta-4,6-dien-1-ylmethanol, leading to various rearrangement products. These reactions are pivotal for understanding the chemical behavior of spiro[cyclopropane-1,1'-naphthalene] compounds and their potential applications in creating new chemical entities (Bayrak et al., 2018).

New Synthetic Approaches

Arrault et al. (2001) described a new synthetic approach to naphtho[1,2‐b]furan and 4′‐Oxo‐Substituted Spiro[cyclopropane‐1,1′(4′H)‐naphthalene] derivatives. This one-step synthesis from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate showcases the versatility in synthesizing spiro compounds, highlighting their significance in chemical synthesis and the possibility of discovering new materials or pharmaceuticals (Arrault et al., 2001).

Synthesis of Spiro[cyclopropane -1,3' -oxindole] Derivatives

Yong et al. (2007) reported the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives. These compounds, synthesized through diastereoselective cyclopropanation reactions, hold potential for various applications in medicinal chemistry and material science, reflecting the broad utility of spiro[cyclopropane-1,1'-naphthalene] frameworks in scientific research (Yong et al., 2007).

Dimerization and Annulation Reactions

Novikov and Tomilov (2013) explored the dimerization of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3, leading to various annulation products. These findings contribute to the understanding of complex reaction mechanisms and the synthesis of novel compounds with potentially unique properties and applications (Novikov & Tomilov, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

(1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N.ClH/c1-14(2)7-8-15(9-11(15)10-16)13-6-4-3-5-12(13)14;/h3-6,11H,7-10,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONYNFNWAPPIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC2CN)C3=CC=CC=C31)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Reactant of Route 2
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Reactant of Route 3
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Reactant of Route 4
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Reactant of Route 5
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Reactant of Route 6
4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride

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